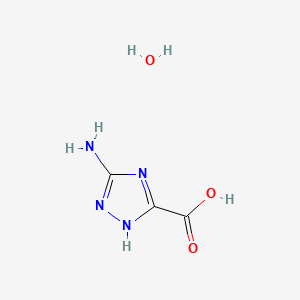

3-氨基-1,2,4-三唑-5-羧酸水合物

描述

3-Amino-1,2,4-triazole-5-carboxylic acid is a versatile molecule that serves as a building block for various chemical compounds, including transition metal complexes and biologically active substances. Its derivatives have been synthesized and characterized, revealing their potential in creating materials with different dimensional structures and in the development of peptidomimetics and pharmaceuticals .

Synthesis Analysis

The synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid and its derivatives can be achieved through different methods. One approach involves acylating and cyclizing aminoguanidine and oxalic acid, with factors such as material ratio, mother liquor, reaction temperature, and water consumption affecting the yield and purity . Another method includes the solid-phase synthesis, where S-methylisothiourea reacts with carboxylic acids to yield S-methyl-N-acylisothioureas, which then react with hydrazines to afford 3-amino-1,2,4-triazoles . Additionally, ruthenium-catalyzed cycloaddition has been used to synthesize protected versions of triazole amino acids, avoiding the Dimroth rearrangement .

Molecular Structure Analysis

The molecular structure of 3-Amino-1,2,4-triazole-5-carboxylic acid derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies have revealed that these compounds can form discrete mononuclear complexes, one-dimensional chains, and two-dimensional layers, which are further extended into three-dimensional supramolecular architectures through hydrogen bonding . Moreover, molecular adducts with heterocyclic carboxylic acids have been prepared and characterized, demonstrating the ability of 3-amino-1,2,4-triazole to form stable molecular complexes .

Chemical Reactions Analysis

The chemical reactivity of 3-Amino-1,2,4-triazole-5-carboxylic acid derivatives has been explored in various contexts. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate has been studied, showing a decrease in susceptibility to acetylation compared to other triazole compounds. This reaction proceeds regioselectively, leading to specific acetylated products . Additionally, the synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group has been achieved through thermal cyclization of N′-(1-iminoalkyl) hydrazides, indicating the potential for creating a wide range of substituted triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1,2,4-triazole-5-carboxylic acid derivatives have been investigated using various analytical techniques, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy. These studies provide insights into the spectroscopic, structural, and conformational characteristics of these compounds, which are crucial for understanding their behavior in different chemical environments and for their application in material science and pharmaceuticals .

科学研究应用

固相合成

3-氨基-1,2,4-三唑可以在固相上合成。该方法包括将树脂结合的 S-甲基异硫脲与羧酸反应,生成树脂结合的 S-甲基-N-酰基异硫脲,然后与肼反应,得到区域选择性高的 3-氨基-1,2,4-三唑 (Yu、Ostresh 和 Houghten,2003)。

微波辅助合成

已经开发出一种使用微波辅助条件的 3-氨基-1,2,4-三唑的稳健且区域选择性的合成方法。该方法允许快速合成各种 N1-取代的 3-氨基-1,2,4-三唑 (孟和孔,2009)。

肽模拟物和生物活性化合物的制备

与 3-氨基-1,2,4-三唑-5-羧酸密切相关的 5-氨基-1,2,3-三唑-4-羧酸可用于制备肽模拟物或生物活性化合物的集合。这是通过 N-Boc 炔酰胺与叠氮化物的钌催化环加成反应实现的 (Ferrini 等,2015)。

聚天冬氨酸/接枝共聚物的合成

已经合成了一种新型的聚天冬氨酸/3-氨基-1H-1,2,4-三唑-5-羧酸水合物接枝共聚物。该共聚物表现出优异的缓蚀性能和对 CaCO3、Ca3(PO4) 和 CaSO4 等各种水垢的出色阻垢性能 (张等,2013)。

含氨基的 3,5-二取代 1,2,4-三唑的合成

该合成涉及 N′-(1-亚氨基烷基)酰肼的热环化,该酰肼由亚氨基酯与羧酸酰肼缩合制备。该过程产生含线性和环状胺片段的 3,5-二取代 1,2,4-三唑,可用于各种有机合成 (Khromova 等,2016)。

作用机制

Target of Action

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate is a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase . The primary target of this compound is therefore the hypoxanthine phosphoribosyltransferase enzyme, which plays a crucial role in the purine salvage pathway.

Mode of Action

It is known to interact with its target enzyme, hypoxanthine phosphoribosyltransferase, to facilitate the synthesis of purine nucleotide analogs . These analogs can then interfere with the normal functioning of the purine salvage pathway, leading to changes in cellular processes.

Biochemical Pathways

The compound affects the purine salvage pathway, a biochemical pathway that recycles purines from old, degraded DNA to synthesize new DNA molecules. By interacting with the hypoxanthine phosphoribosyltransferase enzyme, the compound can disrupt this pathway and affect the synthesis of new DNA molecules .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the hypoxanthine phosphoribosyltransferase enzyme and the subsequent disruption of the purine salvage pathway . This can lead to changes in DNA synthesis and potentially affect various cellular processes.

安全和危害

未来方向

The future directions of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate research could involve further exploration of its inhibitory effects on various enzymes and its potential therapeutic applications . Its use in the synthesis of new three-dimensional metal-organic frameworks also presents interesting future research opportunities .

属性

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2.H2O/c4-3-5-1(2(8)9)6-7-3;/h(H,8,9)(H3,4,5,6,7);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJCUQSNRFXRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583488 | |

| Record name | 3-Amino-1H-1,2,4-triazole-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206658-93-7, 304655-78-5 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, hydrate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-1,2,4-triazole-5-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of grafting 3-amino-1H-1,2,4-triazole-5-carboxylic acid hydrate onto polyaspartic acid in the context of corrosion and scale inhibition?

A1: The research paper [] investigates the synthesis of a new graft copolymer by combining polyaspartic acid with 3-amino-1H-1,2,4-triazole-5-carboxylic acid hydrate. This specific combination is investigated for its potential as a corrosion and scale inhibitor. While the paper doesn't delve into the specific interaction mechanism, it suggests that the resulting graft copolymer exhibits enhanced performance compared to the individual components. This improvement is likely due to the synergistic effect of the two molecules. Further research would be needed to fully elucidate the interaction mechanism at play.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)

![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)